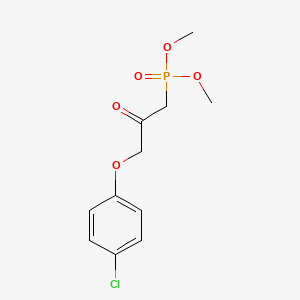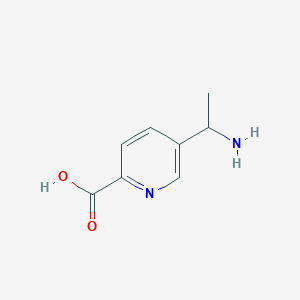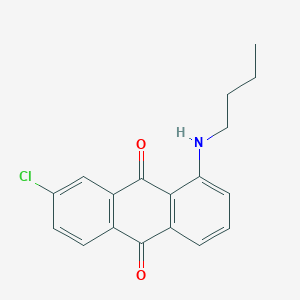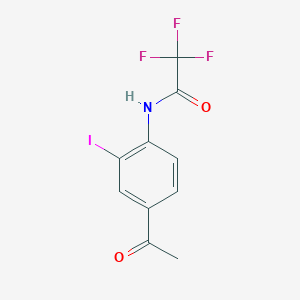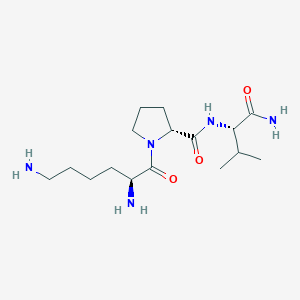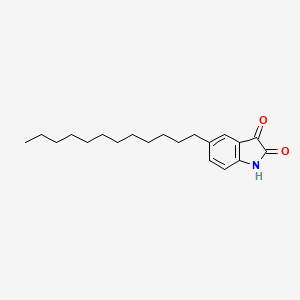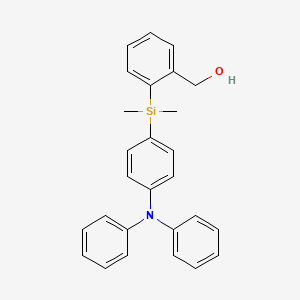
(2-((4-(Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((4-(Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol is an organic compound with the molecular formula C27H27NOSi and a molecular weight of 409.59 g/mol . This compound is characterized by the presence of a diphenylamino group, a dimethylsilyl group, and a phenylmethanol moiety, making it a unique and versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-(Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol typically involves the reaction of 4-(diphenylamino)phenylsilane with a suitable phenylmethanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and using more efficient catalysts and reaction conditions. The process is designed to be cost-effective and environmentally friendly, with minimal waste generation and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
(2-((4-(Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl and silyl groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(2-((4-(Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a precursor for drug synthesis.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2-((4-(Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The diphenylamino group can participate in electron transfer reactions, while the dimethylsilyl group can enhance the compound’s stability and reactivity. The phenylmethanol moiety can interact with various enzymes and receptors, leading to potential biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(Diphenylamino)phenyl)methanol
- (2-(Dimethylsilyl)phenyl)methanol
- (4-(Diphenylamino)phenyl)dimethylsilane
Uniqueness
(2-((4-(Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both diphenylamino and dimethylsilyl groups enhances its reactivity and stability, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C27H27NOSi |
|---|---|
Peso molecular |
409.6 g/mol |
Nombre IUPAC |
[2-[dimethyl-[4-(N-phenylanilino)phenyl]silyl]phenyl]methanol |
InChI |
InChI=1S/C27H27NOSi/c1-30(2,27-16-10-9-11-22(27)21-29)26-19-17-25(18-20-26)28(23-12-5-3-6-13-23)24-14-7-4-8-15-24/h3-20,29H,21H2,1-2H3 |
Clave InChI |
JIGJXZQBGQVASP-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13145145.png)




![1h-Pyrazolo[3,4-d]thiazole](/img/structure/B13145172.png)
